molecular formula C9H2F10S B14062026 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene

1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14062026
M. Wt: 332.16 g/mol
InChI Key: PNVQOQBQOQBCAW-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene: is an organic compound characterized by the presence of trifluoromethyl, fluoro, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene typically involves multiple steps, starting with the introduction of trifluoromethyl groups onto a benzene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as trifluoromethyl iodide and a strong base. The subsequent introduction of the fluoro and trifluoromethylthio groups can be accomplished through nucleophilic substitution reactions using appropriate fluorinating and thiolating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethylthio groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry: 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene is used as a building block in the synthesis of complex organic molecules. Its unique functional groups make it valuable in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Biology and Medicine: In biological research, this compound can be used to study the effects of trifluoromethyl and fluoro groups on biological activity. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene involves interactions with molecular targets through its functional groups. The trifluoromethyl and fluoro groups can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its reactivity and interactions with biological molecules. The trifluoromethylthio group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1,4-Bis(trifluoromethyl)benzene
  • 2,4,6-Trifluoromethylbenzene
  • 1,3,5-Trifluoromethylbenzene

Uniqueness: 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene is unique due to the combination of trifluoromethyl, fluoro, and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing capability and enhanced stability, making it valuable for specific applications in materials science and pharmaceuticals.

Properties

Molecular Formula

C9H2F10S

Molecular Weight

332.16 g/mol

IUPAC Name

2-fluoro-1,4-bis(trifluoromethyl)-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H2F10S/c10-5-3(7(11,12)13)1-2-4(8(14,15)16)6(5)20-9(17,18)19/h1-2H

InChI Key

PNVQOQBQOQBCAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)SC(F)(F)F)C(F)(F)F

Origin of Product

United States

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